molecular formula C12H24N2 B5164116 1-methyl-4-(3-methylcyclohexyl)piperazine

1-methyl-4-(3-methylcyclohexyl)piperazine

Cat. No.: B5164116
M. Wt: 196.33 g/mol
InChI Key: DVJAMUPZNMBWQZ-UHFFFAOYSA-N
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Description

1-methyl-4-(3-methylcyclohexyl)piperazine is an organic compound with the molecular formula C12H24N2 It is a derivative of piperazine, a heterocyclic compound containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(3-methylcyclohexyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the aza-Michael addition of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. Simplified procedures for the synthesis of monosubstituted piperazines have been developed, which can be adapted for industrial production. These methods often utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins and can be performed in common solvents at room or elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-4-(3-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: Piperazine derivatives are known for their anthelmintic properties, and this compound may have similar applications.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, leading to the paralysis of parasites in anthelmintic applications . The exact molecular pathways and targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

1-methyl-4-(3-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:

  • 1-methyl-4-(4-methylcyclohexyl)piperazine
  • 1-methyl-4-(phenylacetyl)piperazine
  • 1-methyl-4-(4-methylbenzoyl)piperazine
  • 1-methyl-4-(phenylsulfonyl)piperazine

These compounds share a similar piperazine core structure but differ in the substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAMUPZNMBWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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